TCO4-PEG2-Maleimide
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Overview
Description
TCO4-PEG2-Maleimide: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of a trans-cyclooctene (TCO) group and a maleimide group, which are connected by a PEG2 spacer. This compound is widely used in bioorthogonal chemistry, particularly in click chemistry reactions, due to its high reactivity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO4-PEG2-Maleimide typically involves the following steps:
Preparation of TCO-PEG2: The PEG2 spacer is first functionalized with a TCO group. This can be achieved through the reaction of PEG2 with a TCO-containing reagent under appropriate conditions.
Amidation Reaction: The TCO-PEG2 intermediate is then reacted with an amine to form the amido linkage.
Maleimide Functionalization: Finally, the amido-PEG2-TCO is reacted with a maleimide-containing reagent to introduce the maleimide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions:
Click Reactions: TCO4-PEG2-Maleimide undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azides, forming stable triazole linkages.
Thiol-Maleimide Reactions: The maleimide group reacts specifically with thiol groups (-SH) to form stable thioether bonds.
Common Reagents and Conditions:
Azides: Used in SPAAC reactions with this compound.
Thiols: React with the maleimide group under mild conditions (pH 6.5-7.5) to form thioether bonds.
Major Products:
Triazoles: Formed from SPAAC reactions.
Thioethers: Formed from thiol-maleimide reactions.
Scientific Research Applications
Chemistry:
Bioconjugation: TCO4-PEG2-Maleimide is used to conjugate biomolecules such as proteins and peptides, facilitating the study of biological processes.
Biology:
Molecular Imaging: The compound is used in the development of imaging probes for tracking biological molecules in vivo.
Medicine:
Drug Delivery: It is employed in the design of drug delivery systems, enhancing the targeting and efficacy of therapeutics.
Industry:
Mechanism of Action
Mechanism: TCO4-PEG2-Maleimide exerts its effects through bioorthogonal click chemistry reactions. The TCO group undergoes rapid and specific cycloaddition reactions with tetrazine groups, while the maleimide group reacts with thiols to form stable thioether bonds .
Molecular Targets and Pathways:
Tetrazine Groups: Targeted by the TCO group in inverse electron demand Diels-Alder reactions.
Thiol Groups: Targeted by the maleimide group in thiol-maleimide reactions.
Comparison with Similar Compounds
TCO-PEG1-amido maleimide: Similar structure but with a shorter PEG spacer.
TCO-PEG3-amido maleimide: Similar structure but with a longer PEG spacer.
TCO-PEG4-amido maleimide: Similar structure but with an even longer PEG spacer.
Uniqueness: TCO4-PEG2-Maleimide offers a balance between reactivity and solubility, making it highly versatile for various applications. The PEG2 spacer provides sufficient flexibility and reduces steric hindrance, enhancing the efficiency of bioconjugation reactions .
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h1-2,8-9,18H,3-7,10-17H2,(H,23,26)(H,24,29)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSFAYZUCKCRTR-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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